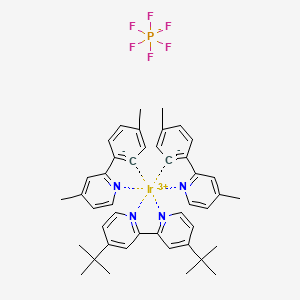
acetonitrile;dichloronickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile;dichloronickel is a useful research compound. Its molecular formula is C2H3Cl2NNi and its molecular weight is 170.65 g/mol. The purity is usually 95%.
The exact mass of the compound (Acetonitrile)dichloronickel(II), 99% is 168.899596 g/mol and the complexity rating of the compound is 46.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
(Acetonitrile)dichloronickel(II), also known as dichloro(acetonitrile)nickel(II), is primarily used as a catalyst in chemical research and industry . Its primary targets are organic synthesis reactions, such as the oxidation of alcohols and the hydrogenation of alkenes .
Mode of Action
The compound interacts with its targets by facilitating the reactions they are involved in. As a catalyst, it speeds up these reactions without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.
Result of Action
The result of (Acetonitrile)dichloronickel(II)'s action is the facilitation of certain chemical reactions, leading to the production of desired compounds in these reactions
Action Environment
The action, efficacy, and stability of (Acetonitrile)dichloronickel(II) can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it must be handled and stored carefully to maintain its stability and effectiveness .
Métodos De Preparación
[ \text{NiCl}_2 + 2 \text{CH}_3\text{CN} \rightarrow \text{Ni}(\text{CH}_3\text{CN})_2\text{Cl}_2 ]
Análisis De Reacciones Químicas
Acetonitrile;dichloronickel undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often catalyzing the oxidation of alcohols to aldehydes or ketones.
Reduction: It can be reduced to form other nickel complexes.
Substitution: It can undergo ligand substitution reactions where the acetonitrile ligands are replaced by other ligands.
Coordination: It can form coordination complexes with other molecules, enhancing its catalytic properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetonitrile;dichloronickel has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the oxidation of alcohols and the hydrogenation of alkenes[][1].
Biology: It is used in the study of nickel’s biological roles and its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug synthesis and delivery.
Comparación Con Compuestos Similares
Acetonitrile;dichloronickel can be compared with other nickel coordination compounds such as:
Nickel(II) chloride: Unlike this compound, nickel(II) chloride does not contain acetonitrile ligands and has different solubility and reactivity properties.
Nickel(II) acetate: This compound has acetate ligands instead of acetonitrile, leading to different catalytic properties.
Nickel(II) sulfate: This compound is used in different industrial applications and has different solubility characteristics compared to this compound.
This compound is unique due to its specific coordination with acetonitrile, which imparts distinct catalytic properties and solubility characteristics .
Propiedades
Número CAS |
18897-44-4 |
|---|---|
Fórmula molecular |
C2H3Cl2NNi |
Peso molecular |
170.65 g/mol |
Nombre IUPAC |
acetonitrile;dichloronickel |
InChI |
InChI=1S/C2H3N.2ClH.Ni/c1-2-3;;;/h1H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
IFARXYMTRDMBSF-UHFFFAOYSA-L |
SMILES |
CC#N.Cl[Ni]Cl |
SMILES canónico |
CC#N.Cl[Ni]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)


![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B6301794.png)
![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)






![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)

